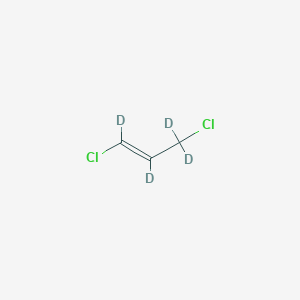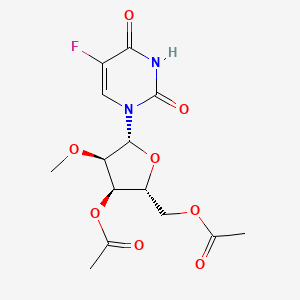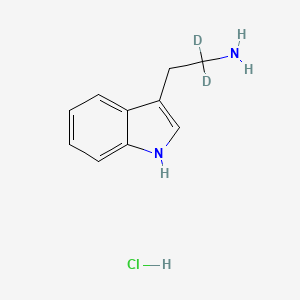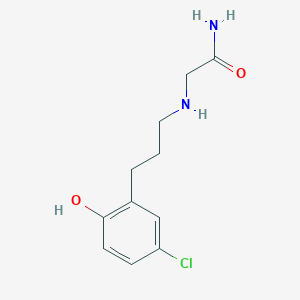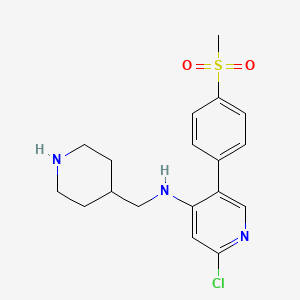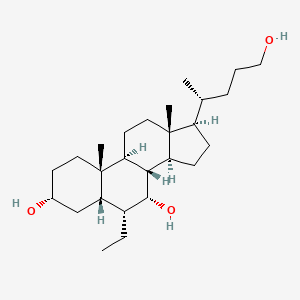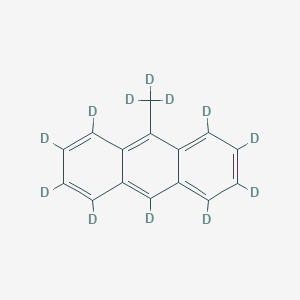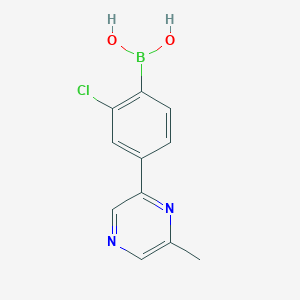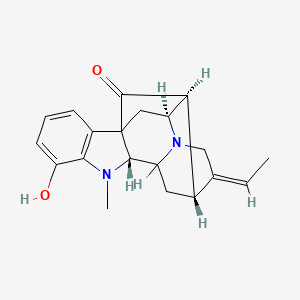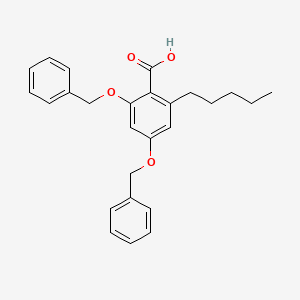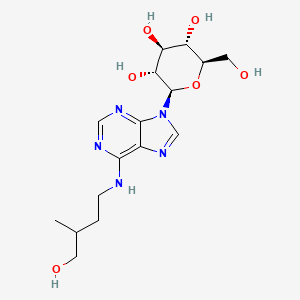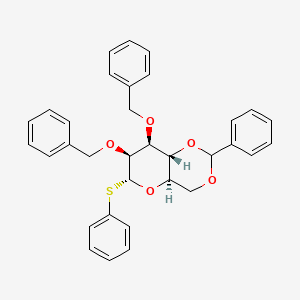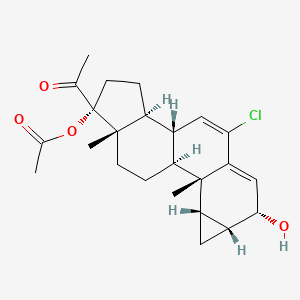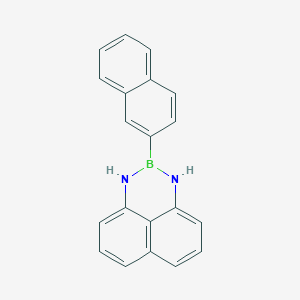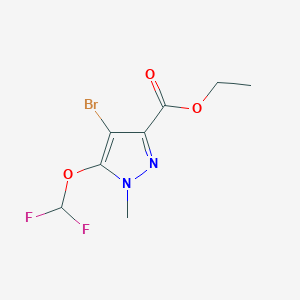
Ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate, also known as BRD-K188800, is a novel small molecule that has been developed for use in scientific research. It is a powerful tool for investigating a variety of biological processes, including protein-protein interactions, signal transduction, enzyme regulation, and gene expression. BRD-K188800 has been shown to have an impressive range of biochemical and physiological effects, making it a valuable tool for studying a wide range of biological phenomena.
Applications De Recherche Scientifique
Synthesis of Novel Molecules
Intermediate for Insecticide Synthesis : It serves as a crucial intermediate in the synthesis of new insecticides, such as chlorantraniliprole, through processes involving esterification and bromination. This highlights its role in developing agricultural chemicals that can potentially offer enhanced effectiveness and safety profiles (Lan Zhi-li, 2007).
Fluorescent Molecules : The reactivity of related ethyl pyrazole carboxylates has been exploited to synthesize novel fluorescent molecules, which could be used as fluorophores due to their strong fluorescence intensity. This application is pivotal for biological imaging and molecular diagnostics (Yan‐Chao Wu et al., 2006).
Condensed Pyrazoles Synthesis : Utilization in Sonogashira-type cross-coupling reactions to generate condensed pyrazoles, demonstrating its versatility as a precursor for synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Eglė Arbačiauskienė et al., 2011).
Coordination Polymers : The synthesis of coordination polymers from semi-rigid bis(pyrazole carboxylic acid) alkane ligands, derived from ethyl pyrazole carboxylates, indicates its importance in materials science for creating novel polymeric materials with unique properties (M. Cheng et al., 2017).
Corrosion Inhibitors : Pyrazole derivatives, related to the compound , have been investigated as corrosion inhibitors for mild steel in industrial processes, demonstrating the compound's potential indirect application in materials protection and extending the lifespan of industrial machinery (P. Dohare et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGNRHGSSHTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)OC(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



